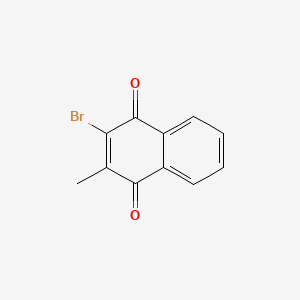

2-methyl-3-bromo-1,4-naphthoquinone

Vue d'ensemble

Description

2-Methyl-3-bromo-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. These compounds are characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. The addition of a methyl group at the 2-position and a bromine atom at the 3-position modifies its chemical properties, making it a compound of interest in various fields of research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methyl-3-bromo-1,4-naphthoquinone can be synthesized through the bromination of 2-methyl-1,4-naphthoquinone. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3-bromo-1,4-naphthoquinone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The quinone structure can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo further oxidation to form more complex quinone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

Reduction: Sodium borohydride or other mild reducing agents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution Products: Various substituted naphthoquinones depending on the nucleophile used.

Reduction Products: Corresponding hydroquinones.

Oxidation Products: Higher oxidation state quinones.

Applications De Recherche Scientifique

Biological Properties and Mechanisms of Action

Naphthoquinones, including 2-methyl-3-bromo-1,4-naphthoquinone, exhibit significant biological properties due to their ability to induce oxidative stress in target cells. This property is primarily attributed to their redox cycling capabilities, which generate reactive oxygen species (ROS) that can damage cellular components such as DNA and proteins. The following are key biological activities associated with this compound:

- Antimicrobial Activity : Naphthoquinones have demonstrated efficacy against a wide range of pathogens, including bacteria and fungi. Studies indicate that derivatives like this compound may inhibit the growth of resistant bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of protein synthesis and induction of apoptosis in bacterial cells .

- Anticancer Potential : The compound's ability to induce oxidative stress also positions it as a promising candidate in cancer therapy. Research has shown that naphthoquinones can target multiple pathways within cancer cells, leading to apoptosis and inhibition of tumor growth. For instance, studies have highlighted the potential of this compound in enhancing the efficacy of existing cancer treatments by acting synergistically with other agents like ascorbic acid .

Case Studies and Research Findings

Several studies have investigated the specific applications and effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt biofilm formation more effectively than standard antibiotics like ciprofloxacin .

- Cancer Treatment Synergy : In combination therapies involving menadione (another naphthoquinone) and ascorbic acid, this compound significantly enhanced hydrogen peroxide production, leading to increased cytotoxicity against cancer cells. This finding suggests that it could serve as an effective adjuvant in cancer treatment protocols .

- Mechanistic Insights : Research utilizing molecular dynamics simulations has provided insights into how naphthoquinones interact with target proteins involved in disease processes. These studies suggest that derivatives like this compound could inhibit critical enzymes linked to cancer proliferation and bacterial resistance mechanisms .

Comparative Analysis of Naphthoquinone Derivatives

The following table summarizes the biological activities and potential applications of various naphthoquinone derivatives, including this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Induces oxidative stress; disrupts protein synthesis |

| Menadione (VK3) | Moderate | High | Generates ROS; enhances apoptosis |

| Lawsone | Moderate | High | Targets multiple pathways; induces cell cycle arrest |

| 2-Bromo-1,4-naphthoquinone | High | Moderate | Efficient H2O2 production; catalyzes redox reactions |

Mécanisme D'action

The biological activity of 2-methyl-3-bromo-1,4-naphthoquinone is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS) such as hydrogen peroxide. These ROS can cause oxidative stress in cells, leading to cell death. The compound can also interact with various cellular targets, including enzymes involved in redox regulation and DNA synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K precursor and its use in cancer therapy.

2-Bromo-1,4-naphthoquinone: Similar structure but lacks the methyl group, used in various chemical reactions.

Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Exhibits strong antibacterial and anticancer activities.

Uniqueness

2-Methyl-3-bromo-1,4-naphthoquinone is unique due to the presence of both a methyl group and a bromine atom, which confer distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

2-Methyl-3-bromo-1,4-naphthoquinone (BrQ) is a synthetic derivative of naphthoquinone that has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and oxidative stress. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Naphthoquinones

Naphthoquinones are a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. They are characterized by a naphthalene ring with two ketone groups and have been studied extensively for their potential as therapeutic agents due to their ability to generate reactive oxygen species (ROS) and interact with cellular components.

Redox Cycling and ROS Production

BrQ exhibits enhanced catalytic properties compared to its parent compound, menadione (2-methyl-1,4-naphthoquinone), in the generation of hydrogen peroxide (H₂O₂) through redox cycling. Studies have shown that BrQ is approximately 10-19 times more efficient than menadione in terms of H₂O₂ production and oxygen consumption rates. This increased efficiency is attributed to the presence of the bromine atom, which acts as an electron-withdrawing group, facilitating redox reactions .

Table 1: Comparative Efficacy of BrQ and Menadione

| Compound | H₂O₂ Production (µM/µM) | Oxygen Consumption (%) |

|---|---|---|

| 2-Methyl-1,4-naphthoquinone (Menadione) | 5.8 ± 0.2 | 5% |

| This compound (BrQ) | 68 ± 11 | 75% |

Interaction with Glutathione

BrQ interacts with glutathione (GSH), a crucial intracellular antioxidant. The reaction leads to the formation of a nucleophilic substitution product (Q-SG), which depletes GSH levels but does not hinder BrQ's ability to produce ROS. This depletion may contribute to increased oxidative stress within cells, potentially leading to apoptosis in cancer cells .

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of BrQ on various cancer cell lines. For instance, BrQ showed significant cytotoxicity against HeLa cervical carcinoma cells and other tumor cell lines such as IGROV-1 and SK-MEL-28 when assessed through flow cytometry assays . The compound's ability to induce apoptosis was comparable to established chemotherapeutic agents like etoposide.

Table 2: Cytotoxicity of BrQ on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| IGROV-1 | 10.3 |

| SK-MEL-28 | 15.7 |

Case Studies and Clinical Implications

The combination therapy known as Apatone™, which includes menadione and ascorbic acid, has been proposed for cancer treatment. Research indicates that substituting menadione with BrQ may enhance therapeutic efficacy due to its superior catalytic properties in generating ROS . Clinical trials are warranted to explore this potential further.

Broader Biological Activities

Beyond its anticancer properties, BrQ and related naphthoquinones exhibit a range of biological activities:

Propriétés

IUPAC Name |

2-bromo-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHXUWPFOZVLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953327 | |

| Record name | 2-Bromo-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3129-39-3 | |

| Record name | 1,4-Naphthalenedione, 2-bromo-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.